molecular formula C23H29N5O4 B6519042 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide CAS No. 933222-04-9

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide

Cat. No.: B6519042
CAS No.: 933222-04-9
M. Wt: 439.5 g/mol
InChI Key: PLNCHFPKHXKUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a benzamide moiety modified with triethoxy substituents. The compound’s structural complexity arises from the integration of a tetrazole heterocycle, which enhances metabolic stability and bioavailability, and a triethoxybenzamide group, which may influence electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-6-30-19-12-17(13-20(31-7-2)22(19)32-8-3)23(29)24-14-21-25-26-27-28(21)18-10-9-15(4)16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCHFPKHXKUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

Compound Name Tetrazole Substituent Benzamide Substituent Additional Functional Groups
Target Compound 3,4-Dimethylphenyl 3,4,5-Triethoxy None
6h 1-Cyclohexyl 2-Methylphenyl Hydroxybenzamide
6i 1-Benzyl Phenyl Hydroxybenzamide
6j 1-Benzyl 3,5-Dimethylphenyl Hydroxybenzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None 3-Methylphenyl N,O-bidentate directing group

Observations :

  • The tetrazole substituent in the target compound (3,4-dimethylphenyl) introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to cyclohexyl (6h) or benzyl (6i, 6j) analogs .

Physicochemical Properties

Comparative Data:

Compound Melting Point (°C) Key Spectral Data (1H NMR/13C NMR) HRMS Validation
Target Compound Not reported Not available Not available
6h 117 δ 7.45–7.10 (m, aromatic H), 4.68 (s, CH2) Confirmed
6i 108 δ 7.60–7.20 (m, aromatic H), 4.70 (s, CH2) Confirmed
6j 98 δ 7.30–7.00 (m, aromatic H), 4.65 (s, CH2) Confirmed
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported δ 7.75 (s, NH), 2.38 (s, CH3) Confirmed via X-ray

Observations :

  • The melting points of analogs (6h, 6i, 6j) decrease with reduced aromatic substitution (e.g., 6j: 98°C vs. 6h: 117°C), suggesting that bulkier substituents enhance crystallinity .
  • The target compound’s triethoxy groups may lower its melting point compared to methoxy or hydroxy analogs due to increased conformational flexibility, though experimental data are lacking.

Key Differences :

  • The triethoxy substitution in the target compound necessitates sequential alkylation or protection/deprotection strategies, contrasting with simpler hydroxy or methyl groups in analogs .

Research Implications and Limitations

  • Limitations : Absence of direct biological or crystallographic data for the target compound restricts mechanistic insights. Existing studies on analogs emphasize HDAC inhibition or directing-group utility, but extrapolation to the target is speculative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.